ethyl 2-{[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Overview
Description
Benzofuran is a heterocyclic compound consisting of fused benzene and furan rings . It’s a colorless liquid and a component of coal tar . Thiophene is a heterocyclic compound with a five-membered ring containing four carbon atoms and a sulfur atom.
Synthesis Analysis
Benzofuran can be synthesized from 2-ethylphenol through dehydrogenation . It can also be prepared by various methods in the laboratory, such as O-alkylation of salicylaldehyde with chloroacetic acid followed by dehydration (cyclication) of the resulting ether and decarboxylation .Molecular Structure Analysis
The molecular structure of benzofuran consists of a fused ring system made up of a benzene ring and a furan ring . The structure of thiophene is a five-membered ring with four carbon atoms and one sulfur atom.Chemical Reactions Analysis
Benzofuran compounds can undergo a variety of chemical reactions. For example, the 4-position of the benzofuran may be substituted or unsubstituted, and good antimicrobial activity was exhibited when the substituent on the 4-position contained halogens or hydroxyl groups .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For benzofuran, it is a colorless liquid with a molecular weight of 118.135 g·mol −1. It has a melting point of −18 °C and a boiling point of 173 °C .Mechanism of Action
Safety and Hazards
Future Directions
Benzofuran compounds have attracted attention due to their biological activities and potential applications in many aspects, making these substances potential natural drug lead compounds . Future research may focus on the synthesis of new benzofuran derivatives and the exploration of their biological activities.
Properties
IUPAC Name |
ethyl 2-[(3,6-dimethyl-1-benzofuran-2-carbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4S/c1-4-25-21(24)17-14-6-5-7-16(14)27-20(17)22-19(23)18-12(3)13-9-8-11(2)10-15(13)26-18/h8-10H,4-7H2,1-3H3,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAVKCEXCIRXMDH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=C(C4=C(O3)C=C(C=C4)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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